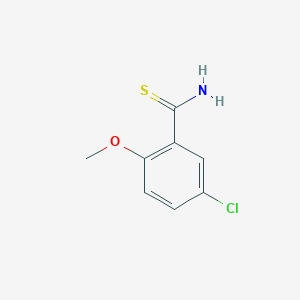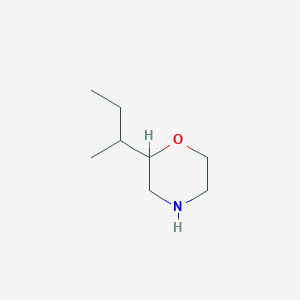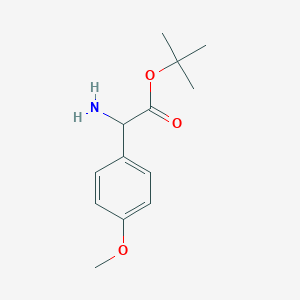
3-(4-Chloro-3-methoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11ClO2 It is characterized by a chloro and methoxy group attached to a phenyl ring, which is further connected to a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxyphenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form an intermediate alcohol.
Oxidation: The intermediate alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired aldehyde, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-3-methoxyphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(4-Chloro-3-methoxyphenyl)propanoic acid.
Reduction: 3-(4-Chloro-3-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chloro-3-methoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)propanal: Lacks the chloro group, which can affect its reactivity and applications.
3-(4-Chlorophenyl)propanal: Lacks the methoxy group, which can influence its solubility and biological activity.
3-(4-Hydroxy-3-methoxyphenyl)propanal: Contains a hydroxy group instead of a chloro group, leading to different chemical properties and applications.
Uniqueness
3-(4-Chloro-3-methoxyphenyl)propanal is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
3-(4-chloro-3-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H11ClO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-7H,2-3H2,1H3 |
Clé InChI |
DKXHLOUAZCCJTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)



![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
